molecular formula C8H10N4S B15217761 9H-Purine, 6,9-dimethyl-2-(methyl6thio)- CAS No. 15996-36-8

9H-Purine, 6,9-dimethyl-2-(methyl6thio)-

Cat. No.: B15217761
CAS No.: 15996-36-8
M. Wt: 194.26 g/mol
InChI Key: IPTARUUTZWATJU-UHFFFAOYSA-N
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Description

9H-Purine, 6,9-dimethyl-2-(methyl6thio)- is a derivative of purine, a heterocyclic aromatic organic compound Purine derivatives are significant in various biological processes and have applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-chloropurine with methylthiol in the presence of a base, followed by methylation using methyl iodide under basic conditions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9H-Purine, 6,9-dimethyl-2-(methyl6thio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Demethylated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9H-Purine, 6,9-dimethyl-2-(methyl6thio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties. .

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9H-Purine, 6,9-dimethyl-2-(methyl6thio)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking natural substrates or binding to active sites, thereby blocking the enzyme’s activity. The methylthio group can enhance binding affinity and specificity to certain targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Purine, 6,9-dimethyl-2-(methyl6thio)- is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity. The presence of both methyl and methylthio groups can enhance its interaction with certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

15996-36-8

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

6,9-dimethyl-2-methylsulfanylpurine

InChI

InChI=1S/C8H10N4S/c1-5-6-7(12(2)4-9-6)11-8(10-5)13-3/h4H,1-3H3

InChI Key

IPTARUUTZWATJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)SC)N(C=N2)C

Origin of Product

United States

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